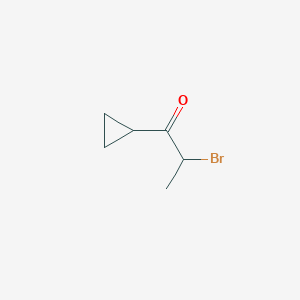

2-Bromo-1-cyclopropylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNSQQYZVWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664097 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34650-66-3 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-cyclopropylpropan-1-one chemical properties

An In-Depth Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a bifunctional organic molecule that serves as a valuable synthetic intermediate for research chemists and drug development professionals. As an α-bromo ketone, its reactivity is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it a potent alkylating agent. The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational rigidity and electronic properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this versatile building block.

The unique structural characteristics of cyclopropyl ketones, such as the high degree of s-character in the C-C bonds of the cyclopropane ring, influence the adjacent carbonyl group's reactivity.[3][4] This strained three-membered ring system not only offers a site for potential ring-opening reactions but also modulates the electronic properties of the entire molecule, which can be leveraged in complex synthetic strategies.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These computed and experimental values are essential for reaction planning, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₆H₉BrO | PubChem[5] |

| Molecular Weight | 177.04 g/mol | PubChem[5] |

| CAS Number | 34650-66-3 | PubChem[5] |

| Canonical SMILES | CC(C(=O)C1CC1)Br | PubChem[5] |

| InChIKey | NPNNSQQYZVWPMG-UHFFFAOYSA-N | PubChem[5][6] |

| Monoisotopic Mass | 175.98368 Da | PubChem[5] |

| Appearance | Colorless liquid or solid | ChemBK[7] |

| XLogP3 (Predicted) | 1.6 | PubChem[5] |

Synthesis and Mechanism

The most common and direct method for synthesizing α-bromo ketones is through the acid-catalyzed α-bromination of the corresponding ketone, in this case, 1-cyclopropylpropan-1-one.

This reaction proceeds through the formation of an enol intermediate, which is the rate-determining step.[8] The enol, being electron-rich, acts as a nucleophile and attacks molecular bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product. The use of acidic conditions is crucial as it prevents the multiple halogenations that can occur under basic conditions via enolate formation.[9][10]

Synthetic Workflow: Acid-Catalyzed Bromination

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its predictable reactivity at the α-carbon. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack.

Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for this compound is the Sₙ2 reaction. A wide variety of nucleophiles (e.g., amines, thiols, azides, carbanions) can displace the bromide ion, allowing for the facile introduction of diverse functional groups. This makes it a key building block for creating libraries of compounds in drug discovery.[11][12] The reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.[11]

Caption: Generalized Sₙ2 mechanism at the α-carbon.

Role in Cycloadditions

Recent studies have highlighted the utility of alkyl cyclopropyl ketones in formal [3+2] cycloaddition reactions.[13] While the specific reactivity of the bromo-variant in this context requires further investigation, the underlying principle involves leveraging the ring strain of the cyclopropyl group. These reactions enable the rapid construction of complex cyclopentane frameworks, which are common in biologically active molecules.[13]

Applications in Medicinal Chemistry and Drug Development

The cyclopropyl fragment is increasingly incorporated into drug candidates to enhance a range of properties.[1] Its rigid structure can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects.[1][2] Furthermore, the cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[1][2]

As a result, cyclopropyl ketones and their derivatives are crucial intermediates in the synthesis of a variety of therapeutics, including antiviral agents (e.g., for HIV), antidepressants, and anti-inflammatory drugs.[14][15][16] this compound provides a direct entry point for attaching this valuable pharmacophore to other molecular scaffolds.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative Sₙ2 reaction. It is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Objective: To synthesize 2-azido-1-cyclopropylpropan-1-one.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen inlet

-

Stir plate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Addition of Nucleophile: Add sodium azide to the stirred solution in one portion at room temperature.

-

Reaction Monitoring (Validation Check 1): Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Aqueous Workup: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes the DMF and any unreacted sodium azide.

-

Drying and Concentration (Validation Check 2): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. A successful reaction will yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-azido-1-cyclopropylpropan-1-one.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17][18] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value lies in the combination of a highly reactive α-bromo ketone functionality with the structurally and electronically significant cyclopropyl group. Understanding its properties, synthetic pathways, and reaction mechanisms allows researchers in both academic and industrial settings to leverage this molecule for the efficient construction of complex and biologically relevant compounds. Adherence to strict safety protocols is paramount when handling this reactive and hazardous substance.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cyclopropyl ketone [sincerechemicals.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. This compound | C6H9BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H9BrO) [pubchemlite.lcsb.uni.lu]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 16. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-cyclopropylpropan-1-one

Introduction: Navigating Nomenclature in Cyclopropyl Ketones

For researchers and professionals in drug development and organic synthesis, precision in molecular identity is paramount. The subject of this guide, 2-Bromo-1-cyclopropylpropan-1-one, is a functionalized ketone with significant potential as a synthetic intermediate. However, a critical point of clarification is necessary from the outset. The literature and commercial databases often feature a closely related, and more frequently documented, analogue: 2-Bromo-1-cyclopropylethanone.

The distinction lies in the length of the carbon chain attached to the cyclopropyl ring:

-

This compound (C6H9BrO): Features a three-carbon "propanone" backbone.

-

2-Bromo-1-cyclopropylethanone (C5H7BrO): Features a two-carbon "ethanone" backbone.

This guide will focus primarily on the specified topic, This compound , while drawing comparative data from its ethanone analogue to provide a comprehensive and practical resource for the scientific community. Understanding the properties of both is crucial for unambiguous experimental design.

Section 1: Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in reactions, purification, and formulation. While experimental data for this compound is limited, we can consolidate its computed properties and compare them with the known experimental values of its lower homologue.

Structural and Molecular Data

A molecule's identity is defined by its structure and composition. The key identifiers for this compound are presented below.

| Property | This compound | 2-Bromo-1-cyclopropylethanone |

| IUPAC Name | This compound[1] | 2-bromo-1-cyclopropylethanone[2] |

| CAS Number | 34650-66-3[1] | 69267-75-0[2] |

| Molecular Formula | C₆H₉BrO[1][3] | C₅H₇BrO[2][4] |

| Molecular Weight | 177.04 g/mol [1] | 163.01 g/mol |

| Monoisotopic Mass | 175.98368 Da[1] | 161.96803 Da[2] |

| SMILES | CC(C(=O)C1CC1)Br[1] | C1CC1C(=O)CBr[2] |

| InChIKey | NPNNSQQYZVWPMG-UHFFFAOYSA-N[1] | WCCCDMWRBVVYCQ-UHFFFAOYSA-N[2] |

Physical Properties

This table summarizes the known and computed physical properties. It is crucial to note that many properties for this compound are computationally predicted and await experimental verification.

| Property | This compound (C₆H₉BrO) | 2-Bromo-1-cyclopropylethanone (C₅H₇BrO) |

| Appearance | - | Colorless to light yellow liquid or solid[5] |

| Boiling Point | Data not available | 60-65 °C @ 10 Torr[4] |

| Melting Point | Data not available | - |

| Density | Data not available | ~1.67 g/cm³[4] |

| Refractive Index (n20/D) | Data not available | ~1.543[4] |

| Solubility | Predicted to be soluble in organic solvents | Soluble in chloroform, slightly soluble in ethyl acetate[5] |

| Vapor Pressure | Data not available | 0.511 mmHg at 25°C[4][5] |

| Flash Point | Predicted: Combustible Liquid[1] | 92.8 °C[4][5] |

Section 2: Synthesis and Reactivity

Synthetic Approach: Alpha-Bromination

The most direct and established method for synthesizing α-bromo ketones is the bromination of the corresponding ketone.[6] For this compound, the logical precursor is 1-cyclopropylpropan-1-one. The reaction proceeds via an enol or enolate intermediate, with the bromine selectively substituting a hydrogen atom on the carbon alpha to the carbonyl group.

A generalized, field-proven protocol, adapted from the synthesis of the ethanone analogue, is described below.[7] The choice of solvent and temperature is critical to control selectivity and minimize side reactions. Methanol is a common solvent, and low temperatures (-5 °C to 0 °C) are typically employed during the addition of bromine to manage the exothermic nature of the reaction.[7]

Detailed Experimental Protocol (Proposed)

-

Preparation: Charge a three-necked round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with 1-cyclopropylpropan-1-one dissolved in methanol.

-

Cooling: Immerse the flask in a cooling bath (e.g., ice-salt) and bring the internal temperature to -5 °C.

-

Bromination: Add a stoichiometric equivalent of bromine dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The persistence of a reddish-orange color indicates a slight excess of bromine.

-

Reaction: Maintain the temperature and stir for approximately 2 hours after the addition is complete.[7]

-

Workup: Quench the reaction by slowly adding water. Allow the mixture to warm to room temperature.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[7]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: For high-purity material, purification via vacuum distillation is recommended.[6]

Chemical Reactivity

The primary site of reactivity is the carbon atom bearing the bromine. The bromine atom is a good leaving group, and its position alpha to an electron-withdrawing carbonyl group makes the carbon highly electrophilic. Consequently, this molecule is an excellent substrate for Sₙ2 (Substitution Nucleophilic Bimolecular) reactions, allowing for the introduction of a wide range of nucleophiles.[8][6] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[8][7]

Section 3: Spectroscopic Data

-

¹H NMR: For 2-Bromo-1-cyclopropylethanone, characteristic signals include multiplets for the cyclopropyl protons (approx. δ 0.9-1.2 ppm), a multiplet for the cyclopropyl methine proton (approx. δ 2.1-2.2 ppm), and a singlet for the brominated methylene (-CH₂Br) protons (approx. δ 4.02 ppm).[7] For this compound, one would additionally expect to see signals corresponding to the methyl (-CH₃) and methine (-CHBr) protons of the propanone chain.

-

¹³C NMR, IR, and Mass Spectrometry: Spectral data for 2-Bromo-1-cyclopropylethanone is available in databases like PubChem, providing reference spectra for researchers.[2] Key IR signals would include a strong carbonyl (C=O) stretch.

Section 4: Safety and Handling

As a halogenated organic compound, this compound and its analogues must be handled with appropriate care.

GHS Hazard Classification

Based on data for both compounds, the following GHS classifications are pertinent:

| Hazard Statement | Classification Source (Analogue/Target) |

| H301/H302: Toxic or Harmful if swallowed | Acute Toxicity, Oral (Cat. 3 or 4)[1][2] |

| H315: Causes skin irritation | Skin Irritation (Cat. 2)[1][2] |

| H319: Causes serious eye irritation | Eye Irritation (Cat. 2)[1][2] |

| H335: May cause respiratory irritation | STOT SE (Cat. 3)[1][2] |

| H227: Combustible liquid | Flammable Liquids (Cat. 4)[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A freezer (-20°C) under an inert atmosphere is recommended for long-term storage.[5]

References

- 1. This compound | C6H9BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H9BrO) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. novasolbio.com [novasolbio.com]

- 6. benchchem.com [benchchem.com]

- 7. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 8. CAS 69267-75-0: 2-bromo-1-cyclopropyl-ethanone [cymitquimica.com]

A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 2-bromo-1-cyclopropylpropan-1-one, a halogenated ketone of interest in synthetic organic chemistry. We will explore its structural and chemical properties, logical synthetic pathways, characteristic reactivity, and essential safety protocols. This guide is designed to equip laboratory professionals with the technical insights required for its effective and safe utilization.

IUPAC Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1][2] This nomenclature precisely defines its molecular architecture: a three-carbon propane chain with a ketone functional group at the first carbon (propan-1-one). This carbonyl carbon is directly attached to a cyclopropyl ring. The second carbon of the propane chain holds a bromine atom. This α-bromo ketone is a valuable synthetic intermediate due to the reactivity imparted by the electron-withdrawing carbonyl group and the presence of a good leaving group (bromide) on the adjacent carbon.

Molecular Structure

The structure features a chiral center at the second carbon (C2), the carbon atom bonded to the bromine. Therefore, this compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-bromo-1-cyclopropylpropan-1-one.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of the molecule are summarized below. This data is essential for analytical characterization and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₉BrO | [1][3] |

| Molecular Weight | 177.04 g/mol | [1][2] |

| CAS Number | 34650-66-3 | [1][2] |

| Canonical SMILES | CC(C(=O)C1CC1)Br | [1][3] |

| InChIKey | NPNNSQQYZVWPMG-UHFFFAOYSA-N | [1][3] |

| Monoisotopic Mass | 175.98368 Da | [1] |

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing α-bromo ketones is through the α-bromination of a parent ketone. For this compound, the logical precursor is 1-cyclopropylpropan-1-one. This reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source.

Causality in Reagent Selection

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as polybromination.

-

Molecular Bromine (Br₂): Often used with an acid catalyst (like HBr or acetic acid) in a suitable solvent (e.g., methanol, chloroform). The acid promotes the formation of the enol tautomer, which is the active nucleophile in the reaction.

-

N-Bromosuccinimide (NBS): A versatile and safer alternative to liquid bromine.[4] It is an easy-to-handle solid and is often used with a radical initiator for allylic/benzylic bromination, or with an acid/base catalyst for α-halogenation of ketones.

-

Copper(II) Bromide (CuBr₂): This reagent serves as both a Lewis acid catalyst and the bromine source.[4] It promotes enolization and delivers bromine in a single step, often under milder conditions than Br₂.

Generalized Synthetic Workflow

The synthesis can be visualized as a two-stage process: enolization of the starting ketone followed by electrophilic attack on the bromine source.

Caption: General experimental workflow for α-bromination.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative synthesis using N-Bromosuccinimide.

-

Preparation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq).

-

Initiation: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to promote enolization.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting ketone indicates reaction completion.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

-

Quenching: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Profile

While comprehensive experimental spectra are not widely published, a profile can be predicted based on the structure and available data.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available.[3]

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 176.99095 | 131.3 |

| [M+Na]⁺ | 198.97289 | 143.8 |

| [M+NH₄]⁺ | 194.01749 | 150.4 |

| Data sourced from PubChem | [3] |

Expected Spectroscopic Features

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. A band for the C-Br stretch would appear in the fingerprint region, typically around 500-600 cm⁻¹.

-

¹H NMR Spectroscopy: The proton spectrum would be complex but predictable. One would expect to see signals for the cyclopropyl protons (a complex multiplet system, ~0.8-1.2 ppm), a doublet for the methyl (CH₃) group (~1.8 ppm), and a quartet for the methine (CH) proton at the α-position (~4.5 ppm), which is shifted downfield by the adjacent bromine and carbonyl group.

-

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (~200 ppm), the α-carbon bearing the bromine (~40-50 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl ring (~10-20 ppm).

Chemical Reactivity and Synthetic Applications

The primary utility of α-bromo ketones like this compound stems from their susceptibility to nucleophilic substitution reactions at the α-carbon.

SN2 Reaction Mechanism

This reaction predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[4] This pathway involves a backside attack on the electrophilic α-carbon by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[4]

-

Causality: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and thus susceptible to nucleophilic attack.

-

Stereochemistry: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[4] If a single enantiomer of the starting material were used, the product would have the opposite configuration.

Caption: Generalized SN2 reaction at the α-carbon of a ketone.

This reactivity allows for the introduction of a wide array of functional groups (e.g., -OH, -OR, -CN, -N₃, -SR) by selecting the appropriate nucleophile, making it a cornerstone for building molecular complexity in drug discovery and materials science.

Safety, Handling, and Hazard Management

This compound is a hazardous chemical that must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Code | Signal Word | Statement |

| Flammable Liquids | H227 | Warning | Combustible liquid |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| STOT, Single Exposure | H335 | Warning | May cause respiratory irritation |

| Data sourced from PubChem | [1] |

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this and similar α-halogenated ketones.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of vapors.[5][6] An emergency eyewash station and safety shower must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

-

Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[5]

-

-

Handling Procedures: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[6] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] Store locked up.[5]

-

Disposal: Dispose of contents and container to an approved hazardous waste treatment facility in accordance with all local, state, and federal regulations.[5]

References

- 1. This compound | C6H9BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 34650-66-3 | this compound - AiFChem [aifchem.com]

- 3. PubChemLite - this compound (C6H9BrO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-bromo-1-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-cyclopropylpropan-1-one (CAS Number: 34650-66-3), a valuable synthetic intermediate in the field of medicinal chemistry. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, and explores its potential applications in drug discovery and development. The guide emphasizes the scientific rationale behind synthetic choices and the mechanistic basis of its reactivity, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design.[1][2] This three-membered carbocycle imparts unique conformational rigidity, can enhance metabolic stability, and often improves binding potency by exploring lipophilic pockets in target proteins. When combined with an α-bromoketone functionality, as seen in this compound, the resulting molecule becomes a powerful and versatile intermediate for the synthesis of complex pharmaceutical agents. The α-bromoketone serves as a key electrophilic hub, enabling a variety of nucleophilic substitution reactions for the introduction of diverse functional groups.[3]

This guide will focus on this compound, a molecule that synergistically combines the desirable attributes of a cyclopropyl group with the synthetic flexibility of an α-bromoketone.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 34650-66-3 | PubChem[4] |

| Molecular Formula | C₆H₉BrO | PubChem[4] |

| Molecular Weight | 177.04 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported, but expected to be elevated due to polarity and molecular weight. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate). | Inferred from structural features |

-

¹H NMR: The proton spectrum is expected to show a multiplet for the cyclopropyl protons, a quartet for the methine proton at the α-position, and a doublet for the methyl protons.

-

¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon, a signal for the carbon bearing the bromine, and distinct signals for the cyclopropyl and methyl carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound: A Guided Protocol

The most direct and widely employed method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.[3] Therefore, a logical and efficient synthesis of this compound proceeds via the α-bromination of its precursor, 1-cyclopropylpropan-1-one.

Synthesis of the Precursor: 1-Cyclopropylpropan-1-one

1-Cyclopropylpropan-1-one (CAS 6704-19-4) can be prepared through several established methods, with the Friedel-Crafts acylation of cyclopropane being a common approach.

Reaction:

Experimental Protocol:

-

To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

-

Bubble cyclopropane gas through the solution or add a solution of cyclopropane in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 1-cyclopropylpropan-1-one.

α-Bromination of 1-Cyclopropylpropan-1-one

The α-bromination of ketones can be achieved under various conditions. A common and effective method involves the use of bromine in a suitable solvent, often with an acid catalyst.

Reaction Mechanism:

The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate.

References

2-Bromo-1-cyclopropylpropan-1-one molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated ketone of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. We will detail its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications as a versatile synthetic building block. The inherent reactivity of the α-bromo ketone, combined with the unique conformational and electronic properties of the cyclopropyl moiety, makes this compound a valuable intermediate for creating novel molecular architectures. This document also outlines critical safety and handling protocols to ensure its responsible use in a research environment.

Molecular Profile and Physicochemical Properties

This compound is a chemical compound characterized by a cyclopropyl group attached to a brominated propanone chain. Its precise molecular structure dictates its reactivity and utility in organic synthesis.

The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H9BrO | [1][2] |

| Molecular Weight | 177.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 34650-66-3 | [1] |

| InChI Key | NPNNSQQYZVWPMG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(Br)C(=O)C1CC1 | [2] |

These identifiers are crucial for accurate database searches and unambiguous communication in scientific literature. The presence of a bromine atom alpha to the carbonyl group is the key structural feature, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis Protocol and Mechanistic Rationale

The synthesis of α-bromoketones is a cornerstone reaction in organic chemistry. For this compound, the most logical and efficient pathway is the direct α-bromination of its ketone precursor, 1-cyclopropylpropan-1-one. This method offers high selectivity and is analogous to well-documented procedures for similar structures like 2-bromo-1-cyclopropylethanone.[3][4]

Expertise & Experience: The Rationale Behind the Chosen Pathway

The selection of an acid-catalyzed bromination is deliberate. The reaction proceeds through an enol intermediate. In an acidic medium, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the molecular bromine. This approach is generally preferred for its control and for preventing polybromination, which can be an issue under basic conditions where the enolate concentration is higher. Methanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the reaction conditions.[4] The low temperature (-5 °C) is critical for controlling the reaction rate and minimizing side reactions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating monitoring and purification steps to ensure product purity.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclopropylpropan-1-one (1 equivalent) in methanol.

-

Cooling: Cool the solution to -5 °C using an ice-salt bath.

-

Bromination: Add a solution of bromine (1 equivalent) in methanol dropwise via the dropping funnel, ensuring the temperature does not rise above 0 °C.

-

Reaction: Stir the mixture at -5 °C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add cold water to the reaction mixture to quench any unreacted bromine.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its dual-functionality: the unique properties of the cyclopropyl ring and the synthetic versatility of the α-bromo ketone handle.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is not merely an inert spacer; it is a "bioisostere" for other groups and a powerful tool for modulating physicochemical properties. Its inclusion in drug candidates has been shown to confer several advantages:

-

Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[5]

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[5]

-

Reduced Off-Target Effects: By fine-tuning the molecule's conformation and electronics, the cyclopropyl group can improve selectivity for the intended target.[5]

-

Improved Pharmacokinetics: It can influence properties like membrane permeability and plasma clearance, leading to a better overall drug profile.[5]

Synthetic Utility via Nucleophilic Substitution

The primary utility of this compound is as an electrophilic building block. The bromine atom is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions (SN2) to introduce new functional groups.[3] This opens the door to creating diverse libraries of compounds for screening.

Caption: Synthetic utility via nucleophilic substitution reactions.

This reactivity makes it an ideal starting point for synthesizing complex heterocyclic structures or for attaching the cyclopropyl ketone moiety to a larger parent molecule, a common strategy in drug design.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable. The information below is synthesized from GHS classifications for the target molecule and safety data sheets of closely related structural analogs.[1][6][7]

GHS Hazard Identification

| Hazard Class | Code | Statement |

| Flammable Liquids | H227 | Combustible liquid |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[6][7]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[6]

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Keep away from sources of ignition.[6]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a strategically designed intermediate for advanced chemical synthesis. Its value is derived from the synergistic combination of the desirable pharmacokinetic properties imparted by the cyclopropyl ring and the versatile reactivity of the α-bromo ketone functional group. For researchers and scientists in drug development, this compound represents a key starting material for the efficient construction of novel and complex molecules with therapeutic potential. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 34650-66-3 | this compound - AiFChem [aifchem.com]

- 3. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 2-bromo-1-cyclopropylpropan-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-bromo-1-cyclopropylpropan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted and theoretical spectroscopic characteristics based on fundamental principles and data from analogous structures. It further details the experimental protocols required to obtain high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a halogenated ketone featuring a unique combination of a reactive α-bromo ketone moiety and a strained cyclopropyl ring directly attached to the carbonyl group. This arrangement offers a rich scaffold for synthetic transformations, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. The cyclopropyl group can act as a bioisostere for a phenyl ring or a double bond, potentially influencing metabolic stability and binding affinity. Accurate spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior.

This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive framework for its analysis. Each section will cover a specific spectroscopic technique, presenting the theoretical basis for the expected data, a summary table of predicted values, and a detailed experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl ring, the methine proton at the α-position, and the methyl group.

-

Cyclopropyl Protons (CH₂ and CH): The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to appear in the upfield region, typically between 0.8 and 1.5 ppm.

-

α-Methine Proton (CHBr): The proton attached to the carbon bearing the bromine atom is expected to be significantly deshielded due to the electron-withdrawing effect of both the bromine and the adjacent carbonyl group. This signal will likely appear as a quartet due to coupling with the methyl protons, in the range of 4.0-5.0 ppm.

-

Methyl Protons (CH₃): The methyl protons will appear as a doublet due to coupling with the α-methine proton, likely in the region of 1.7-2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet |

| Cyclopropyl CH | 1.2 - 1.5 | Multiplet |

| α-CH | 4.0 - 5.0 | Quartet (q) |

| CH₃ | 1.7 - 2.0 | Doublet (d) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon will be the most deshielded, appearing significantly downfield, likely in the range of 195-205 ppm.

-

α-Carbon (CHBr): The carbon attached to the bromine atom will be deshielded and is expected to appear in the range of 40-50 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will be relatively shielded, with a predicted chemical shift in the range of 15-25 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region. The CH carbon will be more deshielded than the CH₂ carbons, with predicted ranges of 15-25 ppm and 5-15 ppm, respectively.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| CHBr | 40 - 50 |

| CH₃ | 15 - 25 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Experimental Protocol for NMR Spectroscopy

Diagram 1: NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[2] Chloroform-d is a good choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

-

C=O Stretch: The carbonyl (C=O) stretching frequency in ketones typically appears in the range of 1700-1725 cm⁻¹.[3] However, the conjugation-like effect of the adjacent cyclopropyl ring is expected to lower this frequency slightly, to around 1690-1710 cm⁻¹.

-

C-H Stretch: The C-H stretching vibrations of the methyl and cyclopropyl groups will appear in the region of 2850-3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, but may be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | 1690 - 1710 | Strong |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium-Weak |

Experimental Protocol for IR Spectroscopy

Diagram 2: ATR-FTIR Analysis Workflow

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Methodology (using an Attenuated Total Reflectance - ATR accessory):

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

-

Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections.

-

Identify and label the major absorption bands, paying close attention to the carbonyl stretching frequency.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4]

-

Molecular Ion (M⁺): A pair of peaks of approximately equal intensity will be observed for the molecular ion at m/z values corresponding to the molecular weight calculated with ⁷⁹Br and ⁸¹Br. The nominal molecular weight is 176 g/mol (for ⁷⁹Br) and 178 g/mol (for ⁸¹Br).

-

α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[5][6][7] Two primary α-cleavage pathways are possible:

-

Loss of the cyclopropyl group (C₃H₅•), leading to a fragment ion at m/z 135/137.

-

Loss of the bromomethyl radical (CH(Br)CH₃•), resulting in a cyclopropylacylium ion at m/z 69.

-

-

Other Fragmentations: Other potential fragmentations include the loss of a bromine radical (Br•), leading to a fragment at m/z 97.

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways in the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 176/178 | [M]⁺ (Molecular ion) |

| 135/137 | [M - C₃H₅]⁺ |

| 97 | [M - Br]⁺ |

| 69 | [C₄H₅O]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Methodology:

-

Sample Preparation:

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is appropriate. A typical column length is 30 m with a 0.25 mm internal diameter.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation from any impurities.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-300 is sufficient to detect the molecular ion and key fragments.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peaks and their characteristic isotopic pattern.

-

Analyze the fragmentation pattern and compare it to the predicted fragments to confirm the structure.

-

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive framework for predicting and interpreting the spectroscopic data for this compound. The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic C=O stretch in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum together provide a robust method for structural confirmation and purity assessment. The detailed experimental protocols herein are designed to ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in synthetic and medicinal chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

Synthesis of 2-bromo-1-cyclopropylpropan-1-one from cyclopropyl methyl ketone

An In-depth Technical Guide to the Synthesis of 2-bromo-1-cyclopropylpropan-1-one from Cyclopropyl Methyl Ketone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block, from its precursor, cyclopropyl methyl ketone. We will explore the underlying reaction mechanisms, present detailed and validated experimental protocols, discuss critical safety considerations, and outline methods for product characterization. The methodologies described herein are designed to be robust and scalable, providing chemists with the foundational knowledge to successfully and safely perform this important synthesis.

Mechanistic Insights: The Chemistry of α-Halogenation

The conversion of cyclopropyl methyl ketone to this compound is an electrophilic α-substitution reaction. The regioselectivity is dictated by the preferential formation of a reactive intermediate at the α-carbon of the methyl group. The choice between acid- and base-catalyzed conditions is critical, as it profoundly influences the reaction's outcome and selectivity.

Acid-Catalyzed α-Bromination: The Path to Controlled Monobromination

For the synthesis of this compound, acid catalysis is the method of choice. The reaction proceeds through an enol intermediate, and its formation is the rate-determining step.[1][2][3] This crucial detail means the reaction rate is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration.[1][3]

The mechanism unfolds as follows:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr, CH₃COOH), which increases the acidity of the α-hydrogens.[4]

-

Enolization (Rate-Determining Step): A weak base (like the solvent or another ketone molecule) removes an α-proton from the more accessible methyl group, leading to the formation of the enol tautomer.[2][4]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[4]

-

Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone and regenerating the acid catalyst.[4]

This pathway is self-limiting; the introduction of the electron-withdrawing bromine atom deactivates the product towards further enolization, thus favoring the mono-brominated product.

Caption: Acid-Catalyzed Bromination Mechanism.

Base-Catalyzed Conditions: A Cautionary Note

In contrast, base-catalyzed halogenation proceeds via an enolate intermediate.[5][6] The formation of the enolate is also the rate-determining step. However, the electron-withdrawing effect of the newly introduced bromine atom makes the remaining α-protons more acidic, leading to rapid subsequent halogenation.[7] This often results in polyhalogenated products and, in the case of methyl ketones, can lead to the haloform reaction, cleaving the methyl group to form a carboxylate and bromoform (CHBr₃).[5] Therefore, base-catalyzed methods are generally unsuitable for the controlled synthesis of mono-α-brominated methyl ketones.

Choice of Brominating Agent

-

Molecular Bromine (Br₂): This is a highly effective and common reagent for α-bromination.[4][8] It is typically dissolved in a solvent like methanol or acetic acid and added slowly to the ketone solution.[8][9] Its primary drawback is its extreme toxicity and corrosiveness, requiring stringent safety protocols.[10][11]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[12][13] It is particularly useful for small-scale preparations. The reaction is often catalyzed by a small amount of acid, such as ammonium acetate or p-toluenesulfonic acid, which generates HBr in situ to facilitate the acid-catalyzed mechanism.[14][15][16]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound. All operations involving bromine must be conducted in a certified chemical fume hood.

Protocol A: Direct Bromination with Molecular Bromine (Br₂) in Methanol

This protocol is a standard and effective method for the alpha-bromination of cyclopropyl methyl ketone.[8]

Materials and Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Methanol (solvent)

-

Molecular Bromine (Br₂) (1.0-1.05 eq)

-

Saturated sodium bisulfite solution (NaHSO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice-water bath.

-

Initial Solution: Charge the flask with cyclopropyl methyl ketone (1.0 eq) and dissolve it in methanol (approx. 4-5 mL per gram of ketone).

-

Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of methanol. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.[8] The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., dichloromethane).

-

Quench any excess bromine by washing the organic layer with a saturated solution of sodium bisulfite until the color disappears.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol B: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a safer alternative to using liquid bromine, which is especially advantageous for smaller scale reactions.[12][14]

Materials and Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Ammonium acetate (NH₄OAc) (0.1 eq, catalyst)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)

-

Water

-

Dichloromethane (DCM) or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropyl methyl ketone (1.0 eq), N-bromosuccinimide (1.1 eq), ammonium acetate (0.1 eq), and the chosen solvent (e.g., CCl₄).[14][15]

-

Reaction Conditions: Heat the mixture to reflux (for CCl₄, approx. 80 °C) and stir for the required time (typically 1-3 hours).[15] Monitor the reaction progress by TLC. The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining catalyst and byproducts.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation & Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

| Parameter | Protocol A (Br₂) | Protocol B (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.0 - 1.05 eq | 1.1 eq |

| Catalyst | Acidic solvent (e.g., AcOH) or none | NH₄OAc or p-TsOH (catalytic) |

| Solvent | Methanol, Acetic Acid | Carbon Tetrachloride, Acetonitrile |

| Temperature | 0 - 10 °C (addition), then RT | Reflux (e.g., ~80 °C in CCl₄) |

| Reaction Time | 1 - 3 hours | 1 - 3 hours |

| Typical Yield | Good to Excellent | Good |

Characterization of this compound:

-

Molecular Formula: C₆H₉BrO[17]

-

Molecular Weight: 177.04 g/mol [17]

-

Appearance: Typically a liquid or low-melting solid.

-

¹H NMR: Expect signals corresponding to the cyclopropyl protons, a quartet for the methine proton (CHBr), and a doublet for the methyl group (CH₃).

-

¹³C NMR: Expect signals for the carbonyl carbon, the cyclopropyl carbons, the methine carbon bearing the bromine, and the methyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.

Safety and Handling: A Critical Imperative

Chemical safety is paramount, especially when handling the hazardous reagents involved in this synthesis.

-

General Precautions: All manipulations must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Molecular Bromine (Br₂):

-

Extreme Hazard: Bromine is a highly volatile, corrosive, and toxic liquid.[10] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.[10][18]

-

Handling: Always handle liquid bromine in a fume hood. Use heavy-duty, chemically resistant gloves (e.g., nitrile are often recommended, but check compatibility).[11]

-

Spill Response: In case of a spill, have a quenching solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize the bromine.[19] Evacuate the area if the spill is large.

-

-

α-Bromoketones:

-

Toxicity and Irritation: The product, this compound, is an α-bromoketone. These compounds are potent lachrymators (tear-producing agents) and are considered alkylating agents, meaning they are toxic and should be handled with extreme care to avoid skin contact and inhalation.

-

-

N-Bromosuccinimide (NBS):

-

While significantly safer than liquid bromine, NBS is an irritant. Avoid creating dust and prevent contact with skin and eyes.

-

Caption: General Experimental Workflow for α-Bromination.

References

- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Base-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bromine handling and safety | DOCX [slideshare.net]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. | Semantic Scholar [semanticscholar.org]

- 16. file.scirp.org [file.scirp.org]

- 17. This compound | C6H9BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 19. tatachemicals.com [tatachemicals.com]

An In-depth Technical Guide to the Electrophilic Bromination of 1-Cyclopropylpropan-1-one

Abstract

The introduction of a bromine atom at the α-position of a ketone is a pivotal transformation in organic synthesis, yielding versatile α-bromo ketone intermediates crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive technical overview of the electrophilic bromination of 1-cyclopropylpropan-1-one, a compound of interest due to the unique electronic properties and reactivity imparted by the cyclopropyl group. We will delve into the underlying reaction mechanisms, evaluate various brominating agents, present detailed experimental protocols, and discuss the critical aspects of reaction control and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

Cyclopropyl ketones are a fascinating class of compounds that combine the reactivity of a carbonyl group with the unique electronic and steric properties of a cyclopropyl ring. The C-C bonds of the cyclopropyl group possess significant p-character, allowing for electronic conjugation with the adjacent carbonyl group. This interaction influences the reactivity of both the ketone and the ring.[2] The strained nature of the three-membered ring also presents a thermodynamic driving force for potential ring-opening reactions under certain conditions.[3] The α-bromination of 1-cyclopropylpropan-1-one to produce 2-bromo-1-cyclopropylpropan-1-one is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[4]

Mechanistic Pathways: Acid-Catalyzed vs. Base-Mediated Bromination

The electrophilic α-bromination of ketones can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism which influences the reaction's kinetics and selectivity.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. This is the most common and generally preferred method for the controlled monobromination of ketones.[5][6]

The mechanism involves three primary steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH), which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[5]

-

Enol Formation (Rate-Determining Step): A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the α-carbon. This tautomerization from the keto to the enol form is the slow, rate-determining step of the reaction.[5][7][8] The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but is independent of the halogen concentration.[7][8]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (e.g., Br₂).[6] This step forms the new carbon-bromine bond.

-

Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and regenerating the acid catalyst.[6]

For 1-cyclopropylpropan-1-one, there are two potential α-carbons that can be brominated: the methylene (CH₂) of the ethyl group and the methine (CH) of the cyclopropyl group. However, enolization typically occurs away from the sterically demanding and electronically unique cyclopropyl ring, favoring bromination on the ethyl group.

Caption: Acid-catalyzed α-bromination of 1-cyclopropylpropan-1-one.

Base-Mediated Bromination: The Enolate Pathway

Base-mediated bromination proceeds through an enolate intermediate. This method is generally less controlled for monobromination because the resulting α-bromo ketone is more reactive towards enolization than the starting ketone, often leading to polybrominated products.[9][10]

The mechanism is as follows:

-

Enolate Formation: A base (e.g., OH⁻) removes a proton from the α-carbon to form a nucleophilic enolate anion.[9]

-

Nucleophilic Attack: The enolate attacks a molecule of bromine, forming the α-bromo ketone.[9]

A significant drawback of this method is that the electron-withdrawing bromine atom in the product increases the acidity of the remaining α-protons, making subsequent deprotonation and bromination faster than the initial reaction. This typically leads to the formation of di- or tri-brominated species and is the basis for the haloform reaction if a methyl ketone is used.[10] Therefore, for the synthesis of this compound, acid-catalyzed conditions are highly preferred to achieve monosubstitution.

Reagent Selection: A Comparative Analysis

The choice of brominating agent is critical for achieving high yield and selectivity while ensuring operational safety.

| Reagent | Formula | Form | Key Advantages | Key Disadvantages |

| Elemental Bromine | Br₂ | Corrosive, volatile liquid | High reactivity, inexpensive. | Highly toxic and corrosive, difficult to handle, generates HBr byproduct.[11] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Easier and safer to handle than Br₂, high selectivity for allylic and benzylic bromination, also effective for α-bromination.[12] | Can be less reactive, may require a radical initiator or catalyst in some cases.[12][13] |